N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the class of 1,2,3-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of cyclopentylamine with 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as solvent-free reactions and the use of eco-friendly reagents can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Alkylated or arylated derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promising antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: The compound has been investigated for its anticancer properties and its ability to inhibit certain enzymes involved in cancer progression.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide can be compared with other similar compounds such as:
- N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-sulfonamide
- N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-thiol
- N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-amine
These compounds share the same thiadiazole core but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H15N3OS |
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Molecular Weight |
273.36 g/mol |
IUPAC Name |
N-cyclopentyl-4-phenylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C14H15N3OS/c18-14(15-11-8-4-5-9-11)13-12(16-17-19-13)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,15,18) |
InChI Key |
UENVKXGNJHOUIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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